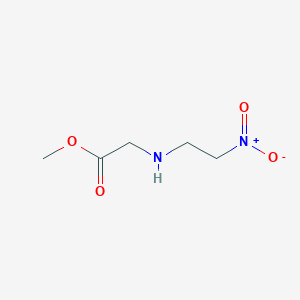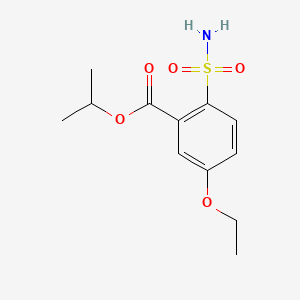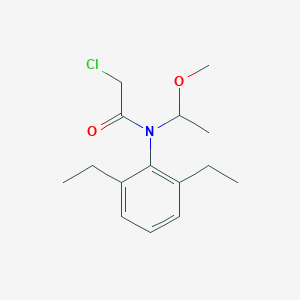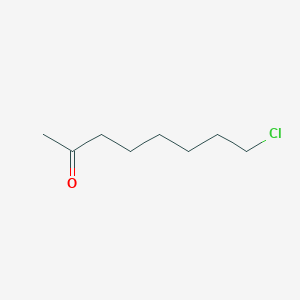
Methyl N-(2-nitroethyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(2-nitroethyl)glycinate is an organic compound with the molecular formula C5H10N2O4 It contains a nitro group, an ester group, and a secondary amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(2-nitroethyl)glycinate typically involves the reaction of glycine derivatives with nitroalkanes. One common method is the reaction of glycine methyl ester with 2-nitroethanol under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as methanol or ethanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and minimize by-products. Purification of the product is typically achieved through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-(2-nitroethyl)glycinate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various ester or amide derivatives.
Aplicaciones Científicas De Investigación
Methyl N-(2-nitroethyl)glycinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of Methyl N-(2-nitroethyl)glycinate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.
Comparación Con Compuestos Similares
Methyl N-(2-nitroethyl)glycinate can be compared with other similar compounds such as:
Methyl glycinate: Lacks the nitro group and has different chemical reactivity and biological activity.
Ethyl N-(2-nitroethyl)glycinate: Similar structure but with an ethyl ester group instead of a methyl ester group, leading to differences in physical properties and reactivity.
Thiamphenicol glycinate: Contains a glycinate moiety but is structurally different due to the presence of a thiamphenicol group, used as an antibiotic.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
76919-68-1 |
|---|---|
Fórmula molecular |
C5H10N2O4 |
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
methyl 2-(2-nitroethylamino)acetate |
InChI |
InChI=1S/C5H10N2O4/c1-11-5(8)4-6-2-3-7(9)10/h6H,2-4H2,1H3 |
Clave InChI |
XYRXVHXKJOMZPK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CNCC[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14450690.png)


![[Nitroso(3-phenylpropyl)amino]acetic acid](/img/structure/B14450708.png)

![1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14450718.png)

![5-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenyl-1H-1,2,4-triazin-6-one](/img/structure/B14450735.png)
![disodium;2-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-4-[[4-(2-chloro-5-sulfonatoanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]benzenesulfonate](/img/structure/B14450742.png)





